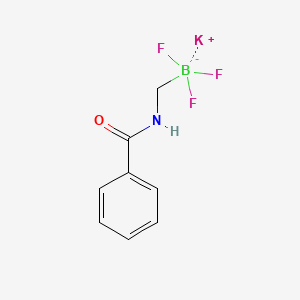

Potassium benzamidomethyltrifluoroborate

描述

Potassium benzamidomethyltrifluoroborate (C₈H₈BF₃KNO) is an organoboron compound featuring a benzamido (benzoyl-substituted amide) group attached to a methyltrifluoroborate core. This compound belongs to the class of potassium trifluoroborates, which are widely utilized in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and compatibility with diverse reaction conditions . The benzamido group introduces both steric and electronic effects, making it distinct from simpler alkyl or aryl trifluoroborates. Applications of this compound are primarily in medicinal chemistry and materials science, where its functionalized aromatic structure enables the synthesis of complex molecules.

属性

IUPAC Name |

potassium;benzamidomethyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3NO.K/c10-9(11,12)6-13-8(14)7-4-2-1-3-5-7;/h1-5H,6H2,(H,13,14);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRMSHBHOSXPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CNC(=O)C1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60725505 | |

| Record name | Potassium (benzamidomethyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253046-38-6 | |

| Record name | Potassium (benzamidomethyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60725505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of potassium benzamidomethyltrifluoroborate typically involves the nucleophilic substitution of potassium bromo- or iodomethyltrifluoroborates . The general procedure includes the reaction of dibromo- or diiodomethane with n-butyllithium in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride . This method yields potassium benzamidomethyltrifluoroborate as a stable, crystalline solid that can be stored for extended periods without significant decomposition .

化学反应分析

Potassium benzamidomethyltrifluoroborate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.

Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions under specific conditions, although these are less common.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran . The major products formed from these reactions are typically biaryl compounds or other complex organic molecules .

科学研究应用

Potassium benzamidomethyltrifluoroborate has numerous applications in scientific research:

作用机制

The mechanism of action of potassium benzamidomethyltrifluoroborate primarily involves its role as a nucleophilic reagent in cross-coupling reactions . The compound’s trifluoroborate group acts as a stable, protected form of boronic acid, which can be hydrolyzed under basic conditions to generate the reactive boronate species . This reactive species then participates in the transmetalation step of the cross-coupling reaction, forming a new carbon-carbon bond .

相似化合物的比较

Potassium Benzyltrifluoroborate (C₇H₇BF₃K)

- Structure : Lacks the benzamido group, featuring a simple benzyl substituent.

- Reactivity : Higher electrophilicity due to the absence of electron-withdrawing amide groups, making it more reactive in cross-couplings .

- Applications : Commonly used in pharmaceutical intermediates for introducing benzyl motifs.

- Availability : Widely available compared to benzamidomethyl derivatives .

Potassium (2,3-Difluorobenzyl)trifluoroborate (C₇H₅F₂BF₃K)

- Structure : Difluoro substitution on the benzyl ring enhances electronic effects.

- Reactivity : Fluorine atoms increase stability and direct subsequent reactions meta or para due to their electron-withdrawing nature .

- Applications : Used in agrochemicals and materials science for creating fluorinated polymers .

Potassium Benzofuran-2-yltrifluoroborate (C₈H₅BF₃KO)

- Structure : Benzofuran heterocycle instead of a benzamido group.

- Reactivity : The oxygen in benzofuran enhances solubility in polar solvents, facilitating reactions under aqueous conditions .

- Applications : Key in synthesizing bioactive molecules with heteroaromatic cores .

Protected Amine Derivatives

Potassium N-Boc-aminomethyltrifluoroborate (C₆H₁₂BF₃KNO₂)

- Structure : Features a tert-butoxycarbonyl (Boc)-protected amine.

- Stability : The Boc group reduces nucleophilicity, enhancing stability during storage and handling .

- Hazards : Classified as harmful if swallowed (H302), requiring careful handling .

- Applications : Used in peptide synthesis and protecting-group strategies .

Potassium (2-Bromophenylsulfonamido)methyltrifluoroborate (C₇H₇BBrF₃KNO₂S)

- Structure : Sulfonamido group with bromine substitution.

- Reactivity : Bromine acts as a leaving group, enabling further functionalization via nucleophilic substitution .

- Purity : 95%, typical for research-grade trifluoroborates .

Alkyl and Alkenyl Trifluoroborates

Potassium Methyltrifluoroborate (CH₃BF₃K)

Potassium (Z)-But-2-en-2-yltrifluoroborate (C₄H₇BF₃K)

- Structure : Alkenyl group with Z-stereochemistry.

- Reactivity : Participates in stereospecific couplings to generate olefin-containing products .

- Applications : Used in synthesizing natural products with defined stereochemistry .

Methoxy and Benzyloxy Derivatives

Potassium (Methoxymethyl)trifluoroborate (C₂H₅BF₃KO)

Potassium (3-Benzyloxyphenyl)trifluoroborate (C₁₃H₁₁BF₃KO)

- Structure : Benzyloxy substituent on the phenyl ring.

- Reactivity : The benzyloxy group directs electrophilic aromatic substitution para to itself .

- Applications: Building block for flavonoids and polyphenolic compounds .

Comparative Data Table

生物活性

Potassium benzamidomethyltrifluoroborate (PBMT) is an organoboron compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a benzamidomethyl group and a trifluoroborate moiety, contributes to its diverse biological activities. This article explores the biological activity of PBMT, summarizing key research findings, case studies, and potential applications.

Structure and Composition

- Molecular Formula : C8H10BF3N2O

- Molecular Weight : 211.99 g/mol

- Canonical SMILES : Cc1ccc(cc1)C(=O)NCC(B(F)(F)F)N

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 150-152 °C |

| Solubility | Soluble in water |

| Stability | Stable under standard conditions |

Antimicrobial Properties

PBMT has shown significant antimicrobial activity against a range of pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : PBMT disrupts bacterial cell membranes, leading to cell lysis. It may also interfere with bacterial protein synthesis.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of PBMT:

- Cell Lines Tested : PBMT has been evaluated against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells.

- Findings : In vitro studies demonstrated that PBMT induces apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

-

Case Study 1: Antimicrobial Efficacy

- Objective : To evaluate the efficacy of PBMT against Staphylococcus aureus.

- Methodology : Disk diffusion method was employed to assess inhibition zones.

- Results : PBMT exhibited a significant inhibition zone of 15 mm, indicating strong antibacterial activity.

-

Case Study 2: Anticancer Activity

- Objective : To assess the cytotoxic effects of PBMT on MCF-7 breast cancer cells.

- Methodology : MTT assay was used to determine cell viability.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values calculated at 25 µM.

The biological activity of PBMT can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : PBMT may inhibit key enzymes involved in cellular metabolism and proliferation, thus disrupting cancer cell growth.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cells, leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。